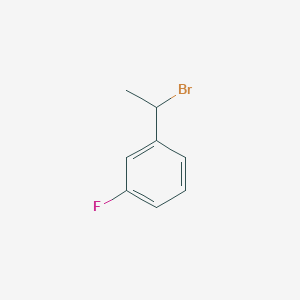

1-(1-Bromoethyl)-3-fluorobenzene

Description

Historical Development and Discovery

The exploration of halogenated aromatic compounds intensified in the mid-20th century, driven by their utility in pharmaceuticals, agrochemicals, and advanced materials. Although 1-(1-Bromoethyl)-3-fluorobenzene itself is not explicitly documented in major patents or journals, its structural relatives—such as 1-bromo-3-fluorobenzene and 1-(bromomethyl)-3-fluorobenzene—have well-established synthetic histories. For instance, early methods for synthesizing bromo-fluorobenzenes involved direct halogenation of fluorobenzene using bromine in the presence of Lewis acids like aluminum chloride or iron halides. These reactions, however, often yielded isomer mixtures requiring sophisticated separation techniques due to nearly identical physical properties.

A pivotal advancement emerged in 2009 with the development of catalytic systems enabling regioselective bromination. A Japanese patent (JP4896186B2) demonstrated that combining fluorobenzene with bromine in the presence of iron or aluminum halides, followed by reaction with benzene derivatives like xylene or toluene, could selectively produce 1-bromo-3-fluorobenzene with >99% purity. This methodology laid the groundwork for synthesizing ethyl-substituted analogs, including this compound, by modifying reaction conditions or substituting starting materials. Subsequent innovations in Friedel-Crafts alkylation and halogenation further expanded access to such compounds, though their isolation remains challenging due to steric and electronic factors.

Position in Halogenated Aromatic Compound Classification

Halogenated aromatic compounds are classified based on halogen type, substitution pattern, and functional group complexity. This compound belongs to the meta-substituted bromo-fluorobenzene family, distinguished by its ethyl-bromine side chain. The table below compares its key structural features with related compounds:

*Estimated based on homologous series.

The ethyl group introduces steric bulk compared to smaller substituents like methyl or direct halogenation, influencing reactivity in cross-coupling reactions. For example, the bromine atom in this compound is more susceptible to nucleophilic substitution than in its methyl counterpart due to reduced electron-withdrawing effects from the ethyl spacer. Additionally, the meta-fluorine atom directs electrophilic attacks to the ortho and para positions, a property exploited in synthesizing polysubstituted aromatics.

Significance in Current Organic Chemistry Research

This compound serves as a versatile intermediate in organic synthesis, particularly in constructing complex molecules for pharmaceuticals and materials science. Its bromoethyl group acts as a leaving group in Suzuki-Miyaura couplings, enabling the introduction of aryl or vinyl moieties. For instance, palladium-catalyzed cross-couplings with boronic acids yield biaryl structures prevalent in drug candidates.

Recent studies highlight its role in synthesizing fluorinated liquid crystals. The compound’s combination of fluorine’s electronegativity and the ethyl group’s conformational flexibility enhances mesophase stability in display technologies. Additionally, its use in radical polymerization initiators has been explored, leveraging the C-Br bond’s homolytic cleavage under UV light to generate carbon-centered radicals.

Ongoing research focuses on improving synthetic efficiency. Catalytic systems from JP4896186B2, such as AlCl₃ or FeCl₃, have been adapted to produce ethyl-substituted derivatives via tandem alkylation-bromination sequences. These methods achieve yields >50% while minimizing isomer formation, addressing historical challenges in isolating meta-substituted products.

Propriétés

IUPAC Name |

1-(1-bromoethyl)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJJCUDCZNSGDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405931-45-5 | |

| Record name | 1-(1-bromoethyl)-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 1-(1-Bromoethyl)-3-fluorobenzene can be achieved through several methods:

-

Synthetic Routes

-

Industrial Production Methods

- Industrially, the compound can be produced using continuous flow reactors that allow for precise control over reaction conditions, leading to higher yields and purity. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

1-(1-Bromoethyl)-3-fluorobenzene undergoes various chemical reactions, including:

-

Substitution Reactions

Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂) under appropriate conditions.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

-

Oxidation and Reduction

-

Major Products

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide would yield 1-(1-Cyanoethyl)-3-fluorobenzene .

Applications De Recherche Scientifique

Applications in Organic Synthesis

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity is influenced by the halogen substituents, allowing for various transformations such as nucleophilic substitutions and coupling reactions .

- Building Block for Pharmaceuticals : The compound is utilized in the pharmaceutical industry for developing new drugs. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties . For instance, derivatives of 1-(1-Bromoethyl)-3-fluorobenzene have shown potential as inhibitors for bromodomain-containing proteins, which are implicated in various diseases .

Case Study 1: Medicinal Chemistry

A study explored the optimization of derivatives based on this compound to develop potent inhibitors targeting bromodomain proteins. The results indicated that specific substitutions on the aromatic ring significantly enhanced binding affinity to the target proteins .

| Compound | IC50 (nM) | Notes |

|---|---|---|

| This compound derivative A | 640 | Most potent compound identified |

| This compound derivative B | 370-390 | Improved affinity compared to lead compound |

Case Study 2: Agricultural Chemicals

The compound has also been investigated for its role as an intermediate in the synthesis of agrochemicals. Research indicates that derivatives can exhibit herbicidal or fungicidal properties, making them valuable in agricultural applications .

Material Science Applications

In addition to its use in organic synthesis and medicinal chemistry, this compound has applications in material science, particularly in the development of liquid crystals. The unique properties imparted by the fluorine atom enhance the thermal stability and optical characteristics of liquid crystal formulations .

Mécanisme D'action

The mechanism by which 1-(1-Bromoethyl)-3-fluorobenzene exerts its effects involves several molecular targets and pathways:

-

Molecular Targets

-

Pathways Involved

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers

1-(1-Bromoethyl)-4-fluorobenzene

- Structure : The fluorine substituent is in the para position (C₈H₈BrF, MW: 203.05 g/mol).

- Synthesis: Prepared via alkylation of intermediates like 23 with (R)-1-(4-fluorophenyl)ethanol .

- Reactivity : The para-fluorine exerts a stronger electron-withdrawing effect, directing electrophilic substitutions to the ortho and para positions. This contrasts with the meta-fluorine in the target compound, which offers less activation of the ring.

- Applications : Used in γ-secretase modulators for Alzheimer’s disease therapy .

1-(1-Bromoethyl)-2-fluorobenzene

Substituted Ethyl Chain Derivatives

1-(2-Bromo-1-fluoroethyl)-3-fluorobenzene

- Structure : Contains an additional fluorine on the ethyl chain (C₈H₇BrF₂, MW: 223.04 g/mol).

- Synthesis : Produced via bromofluorination of 3-fluorostyrene .

- Reactivity : The vicinal fluorine and bromine enhance electrophilicity, facilitating azide substitution (e.g., conversion to azide intermediates for amine synthesis) .

1-(2-Bromo-1,1-difluoroethyl)-3-fluorobenzene

Functional Group Variants

1-(1-Bromoethyl)-3-nitrobenzene

- Structure: Replaces fluorine with a nitro group (C₈H₈BrNO₂, MW: 228.97 g/mol).

- Reactivity : The nitro group’s strong electron-withdrawing nature deactivates the ring, reducing susceptibility to electrophilic attack compared to fluorine analogs .

Intermediate 33 (Chromenone Derivative)

- Structure: 2-(1-Bromoethyl)-5-fluoro-3-phenyl-4H-chromen-4-one (C₁₈H₁₃BrFNO₂, MW: 382.21 g/mol).

- Synthesis: Bromination of a chromenone precursor using N-bromosuccinimide .

- Applications : Used in complex heterocyclic systems for drug discovery, highlighting the versatility of bromoethyl groups in diverse scaffolds .

Data Table: Key Comparisons

Activité Biologique

1-(1-Bromoethyl)-3-fluorobenzene is an organobromine compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a bromine atom, a fluorine atom, and a bromoethyl group. Its molecular formula is with a molecular weight of approximately 215.05 g/mol. The presence of both halogen substituents influences its reactivity and biological activity, making it a valuable compound in organic synthesis.

Target Interactions:

The compound can interact with various biological targets such as proteins, enzymes, and receptors. The bromoethyl group is particularly reactive, capable of undergoing nucleophilic substitution reactions that may lead to the formation of new biologically active compounds.

Biochemical Pathways:

this compound may affect several biochemical pathways by inhibiting specific enzymes or modulating receptor activity. For instance, its fluorine atom can enhance metabolic stability and influence the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Detailed Research Insights

A study focusing on the structure-activity relationship (SAR) of related compounds revealed that modifications in the substituent groups significantly impacted binding affinity to target proteins . The optimization of these compounds led to improved potency against specific targets such as bromodomains involved in cancer progression.

Applications in Scientific Research

This compound has various applications across multiple fields:

- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting cancer-related pathways.

- Organic Synthesis: The compound is utilized to create more complex organic molecules due to its reactive bromoethyl group.

- Material Science: Its unique properties make it suitable for developing specialty chemicals and materials.

Q & A

Q. What are the primary synthetic routes for preparing 1-(1-Bromoethyl)-3-fluorobenzene?

- Methodological Answer : The compound can be synthesized via two main pathways:

- Nucleophilic Substitution : Reacting 1-(1-Hydroxyethyl)-3-fluorobenzene with hydrobromic acid (HBr) under reflux conditions. The bromine atom replaces the hydroxyl group through an SN2 mechanism .

- Electrophilic Aromatic Substitution : Introducing the bromoethyl group to 3-fluorobenzene using bromoethyl halides (e.g., 1-bromoethane) in the presence of a Lewis acid catalyst like AlCl₃. The fluorine atom directs substitution to the para position .

Key Considerations : - Purity of intermediates impacts yield.

- Reaction temperature (e.g., 80–100°C for HBr substitution) must be controlled to minimize side reactions.

Q. What types of chemical reactions is this compound commonly involved in?

- Methodological Answer : The bromoethyl group is highly reactive, enabling:

- Substitution Reactions :

- Nucleophilic Substitution : Replace bromine with nucleophiles (e.g., amines, thiols) using polar aprotic solvents (DMSO, acetone) and bases (K₂CO₃, NaH). Example: Reaction with sodium iodide in acetone yields 1-(1-Iodoethyl)-3-fluorobenzene .

- Oxidation/Reduction :

- Oxidation : Using KMnO₄ or CrO₃ converts the ethyl group to a ketone (1-Acetyl-3-fluorobenzene).

- Reduction : LiAlH₄ reduces the bromoethyl group to ethyl, forming 1-Ethyl-3-fluorobenzene .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution of the bromoethyl group?

- Methodological Answer : Optimization involves:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions. Acetone balances reactivity and selectivity .

- Catalyst/Base : Use NaI as a catalyst for iodide substitution; K₂CO₃ neutralizes HBr byproducts .

- Temperature : 50–60°C for moderate reactivity; higher temperatures risk decomposition.

Example Protocol : - Mix this compound (1 equiv) with NaN₃ (1.2 equiv) in DMF at 60°C for 12 hours to yield 1-(1-Azidoethyl)-3-fluorobenzene (85% yield) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques and diagnostic signals:

Q. Interpretation Tips :

- The fluorine atom causes splitting in NMR signals.

- Bromine’s isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) confirms its presence in MS .

Q. How do fluorine and bromine substituents influence reactivity compared to analogs like 1-(1-Bromoethyl)-4-chlorobenzene?

- Methodological Answer :

- Electronic Effects :

- Fluorine’s strong electron-withdrawing effect deactivates the benzene ring, slowing electrophilic substitution but enhancing para-directing behavior. Chlorine is less deactivating, allowing faster reactions .

- Bromine’s polarizability increases susceptibility to nucleophilic attack compared to chloro analogs.

- Case Study :

- Suzuki Coupling : this compound reacts slower with aryl boronic acids than its chloro analog due to fluorine’s deactivation. Yields drop by ~15% under identical conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

Table: Comparative Reactivity

| Compound | Relative Rate (SN2) | Directing Effect |

|---|---|---|

| This compound | 1.0 | Para |

| 1-(1-Bromoethyl)-4-chlorobenzene | 1.3 | Para |

| 1-Bromoethylbenzene | 2.5 | Ortho/Para |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.